molecular formula C11H14O3 B1444360 (2-Benzyloxy-ethoxy)-acetaldehyde CAS No. 869310-52-1

(2-Benzyloxy-ethoxy)-acetaldehyde

Cat. No. B1444360
CAS RN: 869310-52-1
M. Wt: 194.23 g/mol
InChI Key: FUCGQAMZZJXDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The closest compound I found is “2-(Benzyloxy)ethanol” which is also known as Ethylene glycol monobenzyl ether .


Synthesis Analysis

A novel cyclic phosphate monomer, 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP), was developed to generate poly(phosphoester)s containing protected pendant hydroxyl groups by anionic ring-opening polymerization .


Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)ethanol” is represented by the linear formula: C6H5CH2OCH2CH2OH . For a similar compound “2-[2-(benzyloxy)ethoxy]ethyl acetate”, it contains total 35 bond(s); 17 non-H bond(s), 7 multiple bond(s), 9 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic) and 2 ether(s) (aliphatic) .


Chemical Reactions Analysis

“2-(Benzyloxy)ethanol” has been used in the synthesis of benzyloxy ethyl methacrylate monomer by esterification with methacryloyl chloride .


Physical And Chemical Properties Analysis

For “2-(Benzyloxy)ethanol”, it has a refractive index of 1.521, a boiling point of 265 °C, and a density of 1.071 g/mL at 25 °C .

Scientific Research Applications

Biodegradation of Ethyl Tert-Butyl Ether (ETBE)

  • Biodegradation Pathways : Microorganisms capable of degrading ETBE in soil and groundwater have been identified. These microorganisms can utilize ETBE as a carbon and energy source through aerobic biodegradation, which involves the formation of intermediates such as acetaldehyde (Thornton et al., 2020).

Polymerization of Higher Aldehydes

  • Applications in Polymer Science : The polymerization of substituted aldehydes, including acetaldehyde, has been studied for potential practical applications in creating polymers with unique properties. This research area explores the methods of preparation, purification, characterization of monomers, and the properties of resulting polymers (Kubisa et al., 1980).

Ethanol Metabolism and Toxicity

  • Acetaldehyde in Ethanol Metabolism : Acetaldehyde, as the first product of ethanol metabolism, plays a significant role in alcohol consumption, abuse, and its pharmacological effects. Genetic polymorphisms in enzymes responsible for ethanol metabolism, such as alcohol dehydrogenase and aldehyde dehydrogenase, are associated with alcohol drinking habits and the risk of alcohol abuse (Quertemont, 2004).

Acetaldehyde in the Environment

  • Emission and Impact on Indoor Air Quality : Studies on carbonyl compounds, including acetaldehyde, in indoor environments across European Union countries highlight their occurrence and the associated health risks. The findings suggest the need for harmonized sampling protocols and further research to understand the sources, formation mechanisms, and health impacts of these compounds (Sarigiannis et al., 2011).

Safety and Hazards

The safety data sheet for “2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethanol” suggests that it may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-phenylmethoxyethoxy)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-6-7-13-8-9-14-10-11-4-2-1-3-5-11/h1-6H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCGQAMZZJXDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Benzyloxy-ethoxy)-acetaldehyde

Synthesis routes and methods

Procedure details

[2-(benzyloxy)ethoxy]acetaldehyde was prepared by Swern oxidation of commercially available 2-[2-(benzyloxy)ethoxy]ethanol. A 0.15M solution of the foregoing aldehyde and methyl (7R)-7-amino-14-cyclohexyl-7,8-dihydro-6H-indolo[1,2-e][1,5]benzoxazocine-11-carboxylate (prepared as described in Example 1, Step 4) in CH(OMe)3 was stirred overnight at RT; the residue obtained after removing volatiles in vacuo was dissolved in MeOH (0.15M solution), NaCNBH3 (2.3 eq) was added and the mixture was left stirring for 4 h. All volatiles were evaporated and the residual material was dissolved in EtOAc and washed with sat. aq. NaHCO3 and brine. After drying over Na2SO4 all volatiles were evaporated in vacuo; FC (Biotage, PE/EtOAc 1:1 to 1:3 with 0.5% NEt3) afforded 35% of methyl (7R)-7-({2-[2-(benzyloxy)ethoxy]ethyl}amino)-14-cyclohexyl-7,8-dihydro-6H-indolo[1,2-e][1,5]benzoxazocine-11-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl (7R)-7-amino-14-cyclohexyl-7,8-dihydro-6H-indolo[1,2-e][1,5]benzoxazocine-11-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Benzyloxy-ethoxy)-acetaldehyde
Reactant of Route 2
Reactant of Route 2
(2-Benzyloxy-ethoxy)-acetaldehyde
Reactant of Route 3
Reactant of Route 3
(2-Benzyloxy-ethoxy)-acetaldehyde
Reactant of Route 4
Reactant of Route 4
(2-Benzyloxy-ethoxy)-acetaldehyde
Reactant of Route 5
Reactant of Route 5
(2-Benzyloxy-ethoxy)-acetaldehyde
Reactant of Route 6
(2-Benzyloxy-ethoxy)-acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.